molecular formula C13H18ClN B3096939 1-Benzyl-2-(chloromethyl)piperidine CAS No. 129437-88-3

1-Benzyl-2-(chloromethyl)piperidine

Cat. No. B3096939
CAS RN: 129437-88-3
M. Wt: 223.74 g/mol
InChI Key: CPGUAMMBRXPVGH-UHFFFAOYSA-N
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Description

1-Benzyl-2-(chloromethyl)piperidine is a chemical compound with the molecular formula C13H18ClN . It is similar in structure to other drugs such as methylphenidate and desoxypipradrol .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-2-(chloromethyl)piperidine consists of a six-membered heterocyclic ring including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight is 223.74 g/mol .


Chemical Reactions Analysis

Piperidine derivatives, including 1-Benzyl-2-(chloromethyl)piperidine, can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, including “1-Benzyl-2-(chloromethyl)piperidine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The piperidine nucleus is a pivotal cornerstone in the production of drugs .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives also have potential applications as antiviral agents . Their unique chemical structure allows them to interfere with the life cycle of viruses, making them a valuable tool in the fight against viral diseases.

Antimalarial Applications

The unique properties of piperidine derivatives make them useful in the development of antimalarial drugs . They can disrupt the life cycle of the malaria parasite, providing a potential avenue for treatment.

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown promise as antimicrobial and antifungal agents . Their ability to disrupt the growth of bacteria and fungi makes them a valuable resource in the development of new antimicrobial and antifungal treatments.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help manage pain and reduce inflammation, improving the quality of life for individuals with chronic pain conditions.

Antipsychotic Applications

Piperidine derivatives are being utilized as antipsychotic agents . They can help manage symptoms of psychosis, providing relief for individuals with conditions like schizophrenia.

Future Directions

Piperidines, including 1-Benzyl-2-(chloromethyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-benzyl-2-(chloromethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN/c14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGUAMMBRXPVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCl)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of compound 13 (3.6 g, 15.00 mmol) in chloroform (50 mL) was added thionyl chloride (1.34 mL) at 0° C. The reaction mixture was heated at reflux for 2 hours and then concentrated. The residue was dissolved in EtOAc and washed with saturated sodium bicarbonate solution, water and brine. The organic layer was dried over Na2SO4, filtered and concentrated. The crude material was purified by chromatography on 230-400 mesh silica gel eluting with 10% EtOAc-hexane to provide compound 14 as an oil.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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